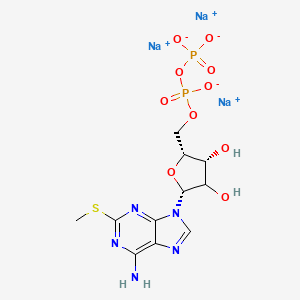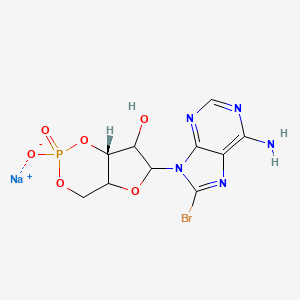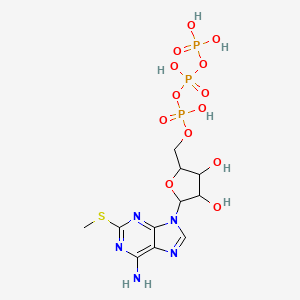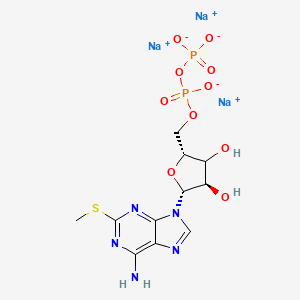
2-(Methylthio)-adenosine 5'-trihydrogen diphosphate trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is a chemical compound with the empirical formula C11H14N5Na3O10P2S · xH2O and a molecular weight of 539.24 (anhydrous basis) . It is a potent purinergic agonist that displays selectivity for P2Y1, P2Y12, and P2Y13 receptors . This compound is known for its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelets exposed to prostaglandin E1 .
Preparation Methods
The preparation of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate typically involves synthetic routes that include the methylation of adenosine derivatives followed by phosphorylation . The specific reaction conditions and industrial production methods are often proprietary and detailed in specialized chemical synthesis literature .
Chemical Reactions Analysis
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves its interaction with P2Y receptors. As a P2 purinoceptor agonist, it induces platelet aggregation and shape change by binding to these receptors . This interaction inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1, which is a key factor in its biological effects .
Comparison with Similar Compounds
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is unique in its high potency and selectivity for P2Y receptors compared to other similar compounds. Some similar compounds include:
Adenosine diphosphate (ADP): While ADP is also a purinergic agonist, 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP accumulation.
2-Methylthioadenosine monophosphate: This compound has similar properties but lacks the additional phosphate group, making it less potent.
Properties
Molecular Formula |
C11H14N5Na3O10P2S |
|---|---|
Molecular Weight |
539.24 g/mol |
IUPAC Name |
trisodium;[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6+,7?,10-;;;/m1.../s1 |
InChI Key |
DYNGCIHMNWOBSU-XNEXLJLJSA-K |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B10763496.png)
![(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763502.png)
![sodium;(4aR,6S,7S,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763503.png)


![Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763515.png)
![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)



![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)


